![molecular formula C7H4ClFN2 B1592886 6-Chloro-4-fluoro-1H-indazole CAS No. 885520-29-6](/img/structure/B1592886.png)
6-Chloro-4-fluoro-1H-indazole
Overview
Description
6-Chloro-4-fluoro-1H-indazole, also known as CF-Indazole, is a heterocyclic compound that is part of a family of compounds known as indazoles. It is one of the most commonly studied compounds in the indazole family, and has been the subject of numerous scientific studies due to its potential applications in various fields.
Scientific Research Applications
Synthetic Strategies and Transition Metal Catalysis
Researchers have developed synthetic approaches for indazoles, including 6-Chloro-4-fluoro-1H-indazole:
- Transition Metal-Catalyzed Reactions : Strategies involving copper-catalyzed N–N bond formation have been explored .
Structure-Activity Relationship (SAR) Studies
Scientists have designed and synthesized derivatives of 6-Chloro-4-fluoro-1H-indazole to explore their pharmacological properties. For example, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity .
Computational Modeling and Docking Studies
Molecular docking simulations and computational studies have explored the binding affinity of 6-Chloro-4-fluoro-1H-indazole to various protein targets. These investigations aid in predicting its potential therapeutic applications.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate certain kinases, which play a role in the treatment of kinase-induced diseases such as cancer .
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability .
Result of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting they have significant molecular and cellular effects .
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound .
properties
IUPAC Name |
6-chloro-4-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDFRHPVLKHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646410 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-29-6 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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